3,11-Dibromo-7H-dibenzo[c,g]carbazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H11Br2N |
|---|---|
Molecular Weight |
425.1 g/mol |
IUPAC Name |
6,18-dibromo-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16(21),17,19-decaene |
InChI |
InChI=1S/C20H11Br2N/c21-13-3-5-15-11(9-13)1-7-17-19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)23-17/h1-10,23H |
InChI Key |
UDZSFBVXXLHMTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C4=C(N3)C=CC5=C4C=CC(=C5)Br)C=C1Br |
Origin of Product |
United States |
Synthetic Methodologies for 3,11 Dibromo 7h Dibenzo C,g Carbazole and Its Analogues
Retrosynthetic Analysis and Precursor Strategy
A retrosynthetic approach to 3,11-Dibromo-7H-dibenzo[c,g]carbazole involves disconnecting the molecule to identify viable starting materials and key bond-forming reactions.
The introduction of bromine atoms onto the dibenzo[c,g]carbazole framework is a key design consideration for several reasons. Bromine atoms act as versatile synthetic handles, enabling further functionalization through various cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the precise tuning of the electronic and photophysical properties of the final molecule. The position of the bromine atoms is crucial; substitution at the 3 and 11 positions on the outer benzo rings can influence the molecule's frontier molecular orbitals (HOMO/LUMO levels) and charge transport characteristics, which are critical for applications in organic electronic materials. researchgate.net Furthermore, the introduction of bulky bromine atoms can alter the molecule's planarity and solid-state packing, impacting its performance in devices. rsc.org
The construction of the core 7H-dibenzo[c,g]carbazole ring system is a central challenge that can be addressed by several synthetic strategies. rsc.org These methods have been modified over time and include hydroarylations, C–H activations, annulations, and various cyclization reactions. rsc.org
Classic approaches include the Fischer indole synthesis, which can be adapted for polycyclic systems. For instance, the synthesis of monohydroxylated derivatives of 7H-dibenzo[c,g]carbazole has been achieved starting from precursors like 8-methoxy-2-tetralone and 2-naphthyl-hydrazine, followed by cyclization. nih.gov Another established method involves the reaction of 1,1'-Bi-2-naphthol with an aminating agent like ammonium sulfite monohydrate in an autoclave to yield the parent 7H-dibenzo[c,g]carbazole. chemicalbook.com
More contemporary methods often rely on transition-metal catalysis. researchgate.net Copper-catalyzed tandem oxidative coupling and cyclization of 2-aminonaphthalenes has been shown to be an effective route to N-substituted-dibenzo[c,g]carbazoles. researchgate.net Similarly, palladium-catalyzed reactions have been developed for the efficient synthesis of dibenzo[a,c]carbazole derivatives through the cyclization of biaryl-tethered precursors. researchgate.netrsc.org These modern techniques offer high efficiency and the ability to construct diverse molecular architectures. researchgate.net
Targeted Synthetic Routes to this compound
Synthesizing the specifically substituted 3,11-dibromo derivative can be approached through direct halogenation of the parent heterocycle or by constructing the ring system from pre-brominated building blocks.
Direct bromination of the 7H-dibenzo[c,g]carbazole core presents a challenge in controlling regioselectivity. Electrophilic aromatic substitution on the carbazole (B46965) nucleus is governed by the electron-donating nature of the nitrogen atom and the complex electronics of the fused aromatic system. N-Bromosuccinimide (NBS) is a common reagent used for the bromination of carbazole derivatives. rsc.orgresearchgate.net The reaction conditions, including the solvent and stoichiometry of NBS, can significantly influence the position and number of bromine atoms added. rsc.org For carbazoles, the 3, 6, 1, and 8 positions are often susceptible to electrophilic attack. rsc.org Achieving selective bromination at the 3 and 11 positions of the dibenzo[c,g]carbazole system would likely require careful optimization of reaction conditions or the use of directing groups to steer the electrophile to the desired locations. The polarity of the solvent can markedly affect the regioselectivity of bromination reactions involving NBS. researchgate.net
Table 1: Illustrative Example of Direct Bromination on a Carbazole System This table demonstrates the principle of direct bromination on a related carbazole aldehyde, showing how the amount of brominating agent affects the outcome.
| Starting Material | Brominating Agent (Equivalents) | Product(s) | Reference |
| 2-(9-butyl-3-formyl-9H-carbazol-2-yloxy)terephthalaldehyde | NBS (1 eq.) | 6-bromo substituted product | rsc.org |
| 2-(9-butyl-3-formyl-9H-carbazol-2-yloxy)terephthalaldehyde | NBS (>1 eq.) | 1,8-dibromo and poly-bromo substituted products | rsc.org |
A more controlled strategy to obtain this compound is to build the molecule from precursors that already contain bromine atoms at the required positions. Annulation, or ring-forming, reactions are powerful tools for this purpose. rsc.org For example, a palladium-catalyzed [4+2] benzannulation of 3-arylindoles with 1,3-dienes has been used to create benzo[c]carbazoles. researchgate.net
A hypothetical route could involve the coupling of a brominated naphthalene derivative with a brominated aniline derivative, followed by an intramolecular cyclization to form the central pyrrole ring. Transition metal-catalyzed C-H activation and functionalization have emerged as powerful transformations for synthesizing functionalized carbazole derivatives. chim.it Rhodium-catalyzed tandem carbonylative benzannulations, for instance, can build complex polycyclic heterocyles, including carbazoles, from aryl propargylic alcohols. acs.org This approach forms multiple bonds and rings in a single operation, offering high efficiency. acs.org
Table 2: Examples of Annulation/Cyclization for Carbazole Core Synthesis
| Reaction Type | Catalyst/Reagents | Precursors | Product Type | Reference |
| Tandem Carbonylative Benzannulation | Rh(I) catalyst, CO | Diaryl propargylic alcohols | Polycyclic carbazoles | acs.org |
| Intramolecular C–H Activation | Pd catalyst, DBU | 2-iodo-N-phenyl anilines | Substituted carbazoles | rsc.org |
| Double Benzannulation | NaAuCl₄·2H₂O | N,N-bis(2-bromoallyl)amines | Functionalized carbazoles | rsc.org |
Transition metal-catalyzed reactions are indispensable in modern organic synthesis for their efficiency and selectivity in forming C-C and C-N bonds. nih.gov In the context of synthesizing this compound, these reactions can be used to construct the polycyclic core itself. A palladium-catalyzed sequence involving intramolecular C-H activation is a prominent strategy for creating the carbazole skeleton from N-aryl aniline precursors. researchgate.netrsc.org This method often involves an initial Chan-Lam coupling to form the N-aryl bond, followed by a palladium-catalyzed C-H activation/cyclization step to close the final ring. rsc.org
Catalytic systems employing metals such as palladium, copper, rhodium, and iron have enabled a wide range of functionalizations on the carbazole ring system. nih.gov Specifically, palladium-catalyzed dual C-H functionalization has been used to synthesize dibenzo[a,c]carbazoles from 2-(2-halophenyl)-indoles and iodobenzenes, constructing two new C-C bonds in the process. rsc.org Adapting such a strategy, one could envision starting with appropriately brominated precursors to arrive at the 3,11-dibromo target molecule, thereby embedding the desired functionalization from the start of the synthetic sequence.
Purification and Isolation Techniques for High-Purity Dibrominated Dibenzo[c,g]carbazole
The synthesis of this compound often results in a crude product containing unreacted starting materials, mono-brominated intermediates, and other isomeric byproducts. Therefore, robust purification and isolation techniques are essential to obtain the high-purity compound required for its applications in materials science and biomedical research. The purification strategies for this class of compounds primarily revolve around chromatographic methods and recrystallization, leveraging differences in polarity and solubility among the components of the reaction mixture.
A common approach to the purification of dibrominated dibenzo[c,g]carbazole is column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in a mobile phase. For compounds like this compound, a non-polar stationary phase is often employed with a gradient of increasingly polar solvents as the mobile phase. The selection of the eluent system is critical for achieving effective separation. A common starting point is a non-polar solvent such as hexane or petroleum ether, with a gradual introduction of a more polar solvent like dichloromethane, ethyl acetate, or chloroform. This gradient elution allows for the separation of the non-polar impurities first, followed by the desired dibrominated product.
In the context of related carbazole derivatives, various solvent systems have proven effective for chromatographic purification. For instance, the purification of nitrated derivatives of 7H-dibenzo[c,g]carbazole has been successfully achieved using preparative High-Performance Liquid Chromatography (HPLC) with an ethyl acetate/hexane gradient. acs.org This suggests that a similar solvent system could be adapted for the purification of the dibrominated analogue. Thin Layer Chromatography (TLC) is an invaluable tool for optimizing the solvent system for column chromatography. Different solvent ratios can be tested on TLC plates to identify the combination that provides the best separation of the desired product from its impurities.
Following chromatographic purification, recrystallization is often employed as a final step to achieve high-purity this compound. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent for recrystallization is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For the parent compound, 7H-dibenzo[c,g]carbazole, recrystallization from benzene (B151609) has been reported to yield a purified solid. Due to the similar aromatic nature of the dibrominated derivative, solvents like toluene, xylene, or a mixed solvent system such as dichloromethane/hexane could be effective for recrystallization. The process involves dissolving the partially purified compound in a minimal amount of hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of high-purity crystals, while impurities remain dissolved in the solvent.
The effectiveness of the purification process is typically monitored by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, HPLC, and Gas Chromatography (GC). These methods can confirm the structure of the isolated compound and determine its purity level. Commercial suppliers of this compound report purities of greater than 98.0% (GC) or 99%, indicating that a combination of these purification techniques can effectively yield a high-purity final product. hqmat.comtcichemicals.com
Table 1: Purification Techniques and Conditions for Dibenzocarbazole (B1207471) Derivatives
| Compound/Derivative | Purification Method | Stationary Phase | Mobile Phase/Solvent System | Reference/Comment |
| Nitrated 7H-dibenzo[c,g]carbazole | Preparative HPLC | Silica Gel | Ethyl acetate/Hexane gradient | acs.org |
| Nitrated 7H-dibenzo[c,g]carbazole | TLC | Silica Gel | Benzene/Heptane | acs.org |
| 7H-dibenzo[c,g]carbazole | Recrystallization | - | Benzene | Mentioned as a suitable solvent for the parent compound. |
| This compound | Column Chromatography | Silica Gel | Hexane/Dichloromethane gradient | A commonly employed system for similar aromatic compounds. |
| This compound | Recrystallization | - | Toluene or Dichloromethane/Hexane | Inferred as suitable based on the compound's structure. |
Advanced Spectroscopic and Electrochemical Investigations of 3,11 Dibromo 7h Dibenzo C,g Carbazole
Electronic Structure Elucidation through High-Resolution Spectroscopy
High-resolution spectroscopic techniques are indispensable for probing the electronic structure and excited-state dynamics of organic molecules. These methods provide critical insights into the energy levels and transition properties of compounds like 3,11-Dibromo-7H-dibenzo[c,g]carbazole.
UV-Vis Absorption and Photoluminescence Spectroscopy for Electronic Transitions
UV-Vis absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength, revealing information about the electronic transitions from the ground state to various excited states. For carbazole (B46965) derivatives, the absorption spectra typically exhibit characteristic bands corresponding to π-π* transitions within the aromatic system. researchgate.net The position, intensity, and shape of these absorption bands are sensitive to the molecular structure and the presence of substituents.
Photoluminescence (PL) spectroscopy, on the other hand, probes the emission of light from a molecule after it has been electronically excited. This technique provides information about the energy of the lowest excited singlet state (S1) and the efficiency of the radiative decay process. The difference between the absorption and emission maxima, known as the Stokes shift, can offer insights into the geometric relaxation of the molecule in the excited state. For dibenzocarbazole (B1207471) derivatives, the emission spectra are crucial for determining their potential as light-emitting materials in OLEDs. researchgate.net
Specific experimental UV-Vis absorption and photoluminescence data for this compound are not available in the reviewed literature.
| Parameter | Value |
| Absorption Maximum (λabs) | Data not available |
| Molar Extinction Coefficient (ε) | Data not available |
| Emission Maximum (λem) | Data not available |
| Photoluminescence Quantum Yield (ΦPL) | Data not available |
| Stokes Shift | Data not available |
Time-Resolved Fluorescence and Transient Absorption Spectroscopy for Excited State Dynamics
Time-resolved fluorescence spectroscopy measures the decay of the fluorescence intensity over time, providing the lifetime of the excited singlet state (τf). This parameter is critical for understanding the competition between radiative and non-radiative decay pathways.
Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study the dynamics of excited states on timescales ranging from femtoseconds to microseconds. mdpi.comacs.org An initial laser pulse (pump) excites the molecule, and a second, time-delayed pulse (probe) monitors the changes in absorption. This allows for the direct observation of excited-state absorption, stimulated emission, and ground-state bleach, providing detailed information about processes such as intersystem crossing (the transition from a singlet to a triplet state), internal conversion, and excited-state relaxation. mdpi.com For carbazole-based materials, TA spectroscopy is instrumental in characterizing the formation and decay of triplet excitons, which are crucial in the operation of phosphorescent OLEDs and in understanding photostability. researchgate.net
Detailed experimental data from time-resolved fluorescence or transient absorption spectroscopy for this compound could not be found in the available scientific literature.
| Parameter | Value |
| Fluorescence Lifetime (τf) | Data not available |
| Excited State Absorption Maxima | Data not available |
| Intersystem Crossing Rate (kISC) | Data not available |
| Triplet State Lifetime (τT) | Data not available |
Electrochemical Characterization for Redox Properties and Energy Levels
Electrochemical methods are vital for determining the redox behavior and frontier molecular orbital (FMO) energy levels of organic semiconductor materials, which govern their charge injection and transport properties.
Cyclic Voltammetry and Differential Pulse Voltammetry for Redox Potentials
Cyclic voltammetry (CV) is the most common electrochemical technique used to study the redox properties of molecules. iieta.org By measuring the current response to a triangular potential sweep, CV can determine the oxidation and reduction potentials of a compound. These potentials correspond to the removal or addition of electrons from the molecule, respectively. For carbazole derivatives, the oxidation process is typically associated with the electron-rich carbazole core. researchgate.net
Differential pulse voltammetry (DPV) is a more sensitive technique that can be used to obtain more accurate measurements of redox potentials, especially for irreversible or quasi-reversible processes. The data obtained from these techniques are fundamental for assessing the electrochemical stability of the material.
Specific redox potential data for this compound from cyclic or differential pulse voltammetry are not documented in the reviewed literature.
| Parameter | Value |
| Oxidation Potential (Eox) | Data not available |
| Reduction Potential (Ered) | Data not available |
Determination of Frontier Molecular Orbital (FMO) Energy Levels (HOMO/LUMO)
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are the key electronic energy levels in an organic semiconductor. The HOMO level is related to the ionization potential and the ability to donate an electron (hole transport), while the LUMO level is related to the electron affinity and the ability to accept an electron (electron transport).
The HOMO and LUMO energy levels can be estimated from the onset potentials of the oxidation (Eox, onset) and reduction (Ered, onset) waves in the cyclic voltammogram, respectively, using empirical relationships referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple. nankai.edu.cn The energy gap (Eg) can then be calculated as the difference between the LUMO and HOMO levels. These values are crucial for predicting the efficiency of charge injection from electrodes and for designing heterojunctions in organic electronic devices. researchgate.netresearchgate.net
Experimentally determined HOMO and LUMO energy levels for this compound are not available in the surveyed scientific literature.
| Parameter | Value |
| HOMO Energy Level | Data not available |
| LUMO Energy Level | Data not available |
| Electrochemical Energy Gap (Eg) | Data not available |
Charge Carrier Transport Studies
The ability of a material to transport charge carriers (holes and electrons) is a fundamental property for its application in electronic devices. Carbazole derivatives are well-known for their excellent hole-transporting capabilities. mdpi.com The charge carrier mobility is a measure of how quickly a charge carrier can move through the material under the influence of an electric field.
Several techniques can be used to measure charge carrier mobility, including the time-of-flight (TOF) method, space-charge-limited current (SCLC) measurements, and field-effect transistor (FET) characterization. These studies provide crucial information on how the molecular structure, packing in the solid state, and presence of impurities affect the charge transport properties. The introduction of bulky bromine atoms in this compound is expected to influence the intermolecular interactions and, consequently, the charge carrier mobility.
Specific research findings on the charge carrier transport properties of this compound were not found in the publicly available literature.
| Parameter | Value |
| Hole Mobility (μh) | Data not available |
| Electron Mobility (μe) | Data not available |
Mobility Measurements in Thin Films
Comprehensive searches for experimental data on the charge carrier mobility of this compound in thin-film form did not yield any specific results. Typically, such studies would involve the fabrication of thin-film transistors or the use of techniques like the time-of-flight method to determine the hole and/or electron mobility. This data is crucial for assessing a material's potential for use in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The lack of such measurements for this particular compound prevents the creation of a data table and a detailed discussion of its performance characteristics.
Investigation of Charge Transport Mechanisms and Pathways
Similarly, there is no available research that specifically investigates the charge transport mechanisms and pathways within this compound. Such investigations would typically involve a combination of experimental characterization and computational modeling to understand how the molecular structure, packing in the solid state, and the presence of substituents (in this case, the dibromo-substitution) influence the movement of charge carriers. Key aspects of interest would include the degree of electronic coupling between adjacent molecules, the nature of the frontier molecular orbitals (HOMO and LUMO), and the dominant charge transport regime (e.g., hopping versus band-like transport). Without dedicated studies on this compound, any discussion of its charge transport pathways would be purely speculative.
While general principles of charge transport in carbazole-based materials are well-established, the specific impact of the 3,11-dibromo substitution on the electronic properties of the dibenzo[c,g]carbazole core remains uninvestigated in the public domain. Further experimental and theoretical work is required to elucidate these properties.
Computational Chemistry and Theoretical Modeling of 3,11 Dibromo 7h Dibenzo C,g Carbazole
Density Functional Theory (DFT) Calculations for Ground State Properties
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.
To understand the properties of 3,11-Dibromo-7H-dibenzo[c,g]carbazole, the first step in a computational study would be to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. Conformational analysis would further explore different spatial arrangements (conformers) and their relative energies.
Despite the foundational nature of this analysis, specific studies detailing the optimized bond lengths, bond angles, dihedral angles, and conformational preferences of this compound have not been identified in the public scientific literature.
The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical and electronic properties.
A detailed computational analysis would provide the energies of these orbitals and visualize their electron density distributions (topologies), showing which parts of the molecule are involved in these key electronic transitions. For this compound, no published data on its HOMO-LUMO energies or orbital topologies were found.
Table 1: Hypothetical Data Table for Ground State Electronic Properties
This table is for illustrative purposes only, as specific data for this compound is not available in the searched literature.
| Property | Calculated Value |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
Spin density distribution analysis is typically performed for molecules with unpaired electrons (i.e., radicals or triplet states) to show the spatial distribution of the electron spin. For a closed-shell molecule like this compound in its ground state, the multiplicity is singlet, and there is no net spin density. Analysis of spin density would become relevant when studying its triplet excited state. However, specific calculations on the spin density distribution of the triplet state of this compound are not available in the literature.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT is a widely used method for calculating the properties of molecules in their electronically excited states. It allows for the simulation of spectroscopic properties and the understanding of photophysical processes.
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which can be used to simulate the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. By optimizing the geometry of the first excited state, it is also possible to calculate emission energies and simulate the fluorescence or phosphorescence spectrum.
Such simulations would reveal how the bromine substituents at the 3 and 11 positions influence the absorption and emission wavelengths compared to the parent dibenzo[c,g]carbazole. At present, there are no published simulated absorption or emission spectra for this compound.
The energies of the lowest singlet (S₁) and triplet (T₁) excited states are critical for predicting a molecule's photophysical behavior, including its potential for applications in organic light-emitting diodes (OLEDs). The energy difference between these two states, known as the singlet-triplet energy gap (ΔE_ST), determines the efficiency of intersystem crossing and influences whether a material might exhibit properties like thermally activated delayed fluorescence (TADF).
A thorough computational investigation would report the calculated energies of the S₁ and T₁ states and the resulting ΔE_ST. This information is currently unavailable for this compound in the reviewed literature.
Table 2: Hypothetical Data Table for Excited State Properties
This table is for illustrative purposes only, as specific data for this compound is not available in the searched literature.
| Property | Calculated Value |
| S₁ Energy (eV) | Data not available |
| T₁ Energy (eV) | Data not available |
| ΔE_ST (S₁ - T₁) (eV) | Data not available |
Molecular Dynamics and Monte Carlo Simulations for Aggregation and Intermolecular Interactions
Molecular dynamics (MD) and Monte Carlo (MC) simulations are indispensable computational techniques for exploring the dynamic behavior and intermolecular interactions that govern the aggregation of molecules. While specific simulation studies on this compound are not extensively documented in publicly available literature, the principles of these methods and findings from studies on analogous compounds offer significant insights into its likely behavior.
MD simulations can model the aggregation process by calculating the trajectories of multiple this compound molecules in a simulated environment over time. These simulations can predict the propensity of these molecules to form aggregates, revealing the influence of factors such as solvent and temperature on the self-assembly process. For structurally similar polycyclic aromatic hydrocarbons (PAHs), MD simulations have shown that aggregation is a common phenomenon, driven by non-covalent interactions. researchgate.netnih.gov It is anticipated that this compound would also exhibit a tendency to aggregate in solution to minimize unfavorable interactions with the solvent.
MC simulations, on the other hand, use statistical methods to sample different molecular configurations and determine the most energetically favorable arrangements. For PAHs, MC simulations have been effectively used to study sorption to surfaces and to identify the most stable cluster geometries. acs.orgnih.gov These studies often reveal that stacking motifs, where the planar aromatic cores align, are a predominant feature of PAH aggregation. acs.org This is due to the favorable π-π stacking interactions between the aromatic rings. It is highly probable that this compound molecules would also favor a stacked arrangement in aggregates to maximize these stabilizing interactions. The bromine atoms on the carbazole (B46965) core would likely influence the specifics of this stacking, potentially leading to shifted or otherwise modified geometries compared to the unsubstituted parent compound.
The primary intermolecular interactions driving the aggregation of this compound would include:
π-π Stacking: The interaction between the electron clouds of the extensive aromatic systems of the dibenzo[c,g]carbazole core.
Van der Waals Forces: Dispersion forces that are significant for large, polarizable molecules.
Halogen Bonding: The bromine atoms could participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which could further stabilize the aggregated structure.
| Interaction Type | Description | Expected Importance for this compound |
|---|---|---|
| π-π Stacking | Non-covalent interaction between aromatic rings. | High |
| Van der Waals Forces | Weak intermolecular forces dependent on molecular size and shape. | High |
| Halogen Bonding | Directional interaction involving a halogen atom. | Moderate |
| Hydrogen Bonding | Interaction involving the N-H group of the carbazole core. | Moderate |
Predictive Modeling for Structure-Property Relationship Rationalization
Predictive modeling, often employing quantum chemical methods like Density Functional Theory (DFT), is a cornerstone for rationalizing the relationship between the molecular structure of a compound and its functional properties. For this compound, such models can predict its electronic, optical, and charge transport characteristics, which are crucial for its potential applications in organic electronics.
Computational studies on various carbazole derivatives have established a clear correlation between their chemical structure and their optoelectronic properties. thaiscience.infonih.govmdpi.com The introduction of substituents, such as the bromine atoms in this compound, significantly modulates the electronic properties of the parent molecule. DFT calculations can be used to determine key parameters that govern these properties.
Key molecular properties that can be predicted and their relevance are summarized below:
| Predicted Property | Computational Method | Relevance to Functional Properties |
| HOMO/LUMO Energy Levels | DFT | Determines the charge injection and transport capabilities, as well as the open-circuit voltage in solar cells. |
| Electron Affinity & Ionization Potential | DFT | Relates to the ease of electron and hole injection, respectively. |
| Reorganization Energy | DFT | A key parameter in determining the charge mobility of the material. |
| Absorption and Emission Spectra | Time-Dependent DFT (TD-DFT) | Predicts the color of light absorbed and emitted, crucial for applications in OLEDs and solar cells. |
| Dipole Moment | DFT | Influences molecular packing and solubility. |
The bromine atoms at the 3 and 11 positions of the dibenzo[c,g]carbazole core are expected to have a significant impact on its electronic structure. Being electron-withdrawing groups, they would likely lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This can have profound effects on the material's charge-transporting properties and its stability in electronic devices.
Rational Molecular Design and Structure Property Relationship Analysis for 3,11 Dibromo 7h Dibenzo C,g Carbazole Analogues
Impact of Halogenation on Electronic and Optical Properties
The introduction of halogen atoms, particularly bromine, at specific positions on the dibenzo[c,g]carbazole skeleton is a powerful strategy to modulate its electronic and optical characteristics. The position and number of bromine substituents can significantly alter the molecule's conjugation, energy levels, and excited-state behavior.
Effects of Bromine Substitution Position on Conjugation and Energy Levels
The substitution of bromine atoms at the 3 and 11 positions of the 7H-dibenzo[c,g]carbazole core directly influences the extent of π-conjugation and, consequently, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, halogen substitution can lead to a varied distribution of electron density in the HOMO and LUMO. rsc.org
In many carbazole-based dye systems, bromination has been observed to enhance the non-planarity of the molecule. This increased non-planarity can lead to a blueshift in the UV-vis absorption and photoluminescence spectra, alongside an increase in both HOMO and LUMO energy levels. rsc.org The steric hindrance introduced by bromine atoms, especially at positions that induce twisting of the molecular backbone, can disrupt the planarity and reduce the effective conjugation length. For instance, in a study on carbazole-based D-π-A organic dyes, the introduction of bromine atoms at the 1 and 8-positions of the carbazole (B46965) moieties led to enlarged dihedral angles, confirming that bromination enhanced the non-planarity of the dye molecules. rsc.org
| Compound | Substitution Pattern | Effect on Planarity | Impact on HOMO/LUMO Levels | Predicted Spectral Shift |
| Brominated Carbazole Dyes | 1,8-positions | Increased non-planarity | Increased HOMO and LUMO levels | Blueshift |
| Dihalogen Substituted Carbazoles | 3,6-positions | Varied intermolecular interactions | Varied electron density distribution | Reduction in fluorescence efficiency |
Influence of Halogen Atoms on Excited State Dynamics and Intermolecular Interactions
The presence of heavy atoms like bromine can significantly influence the excited-state dynamics of organic molecules through the heavy-atom effect. This effect promotes intersystem crossing (ISC), the transition between singlet and triplet excited states. For carbazole and its derivatives, which are known for their fluorescence and phosphorescence properties, halogen substitution can lead to a significant reduction in fluorescence efficiency. rsc.org Studies on dihalogen-substituted carbazoles have shown a strong reduction in fluorescence quantum yield with increasing atomic number of the halogen. rsc.org
While the S1 state lifetime of carbazole in solution is typically in the range of 13–15 ns, the introduction of bromine would be expected to shorten this lifetime due to enhanced ISC rates. researchgate.netmdpi.com This can be advantageous in applications that rely on triplet excitons, such as in phosphorescent organic light-emitting diodes (PhOLEDs).
Furthermore, halogen atoms can participate in various non-covalent intermolecular interactions, such as halogen bonding and hydrogen bonding, which play a crucial role in the solid-state packing and morphology of thin films. Solid-state structural analysis of halogenated carbazoles has revealed that while the parent carbazole exhibits N–H⋯π interactions, chloro- and bromo-substituted carbazoles show N–H⋯π interactions between the amine hydrogen and the halogen-decorated phenyl ring. rsc.org These interactions can influence the molecular orientation and ultimately affect charge transport and device performance.
| Interaction Type | Parent Carbazole | Halogenated Carbazole Derivatives |
| Intermolecular Interactions | N–H⋯π (with middle ring) | N–H⋯π (with halogen-decorated phenyl ring), Halogen-Halogen, Halogen-Hydrogen |
| Fluorescence Efficiency (Solid-State) | High (Φf = 55.9%) | Strongly Reduced (e.g., Cz-Br, Φf = 1.2%) |
Role of Core Structure and Aromatic Extension on Charge Transport
The dibenzo[c,g]carbazole core provides a rigid and extended aromatic system that is conducive to efficient charge transport. The fusion of benzene (B151609) rings to the carbazole unit enhances the π-electron delocalization, which is a key factor for high charge carrier mobility.
Comparison with Other Fused-Ring Carbazole Derivatives
Fused-ring carbazole derivatives, such as indolocarbazole and indenocarbazole, are extensively studied for their applications in OLEDs. nih.gov The primary advantage of these fused systems is their increased rigidity, which helps in suppressing non-radiative energy dissipation by restricting molecular deformations in the excited state. nih.gov
Compared to a simple carbazole unit, the extended conjugation in dibenzo[c,g]carbazole generally leads to a smaller energy gap. However, the specific electronic properties are highly dependent on the fusion topology. For instance, indolocarbazole exhibits a higher degree of molecular planarity compared to carbazole, which can sometimes lead to undesirable aggregation-caused quenching (ACQ) in the solid state. nih.gov The dibenzo[c,g]carbazole framework, with its more extended and rigid structure, can potentially mitigate some of these issues, although specific comparative studies on charge transport with 3,11-dibromo substitution are limited. The introduction of bulky substituents or the strategic placement of heteroatoms within the fused-ring system are common approaches to control intermolecular interactions and improve device efficiency.
Understanding Molecular Rigidity and Planarity in Dibenzo[c,g]carbazole Systems
The rigidity and planarity of the dibenzo[c,g]carbazole core are crucial for its electronic properties. A planar structure generally facilitates better π-π stacking in the solid state, which is essential for efficient intermolecular charge hopping. However, as mentioned earlier, excessive planarity can also lead to detrimental aggregation effects.
The substitution at the 3 and 11 positions with bromine atoms can induce a degree of non-planarity. This is supported by studies on other carbazole systems where bromination at sterically hindered positions leads to a distortion of the molecular backbone. rsc.org This controlled disruption of planarity can be a design strategy to prevent aggregation and improve the performance of devices by maintaining a balance between intermolecular charge transport and emissive properties. The helical structure of some aza nih.govhelicenes derived from carbazole, including 7H-dibenzo[c,g]carbazole, further illustrates how the core structure can be manipulated to achieve specific three-dimensional arrangements. nih.govresearchgate.net
Functionalization Strategies for Tunable Properties
The dibenzo[c,g]carbazole scaffold offers several positions for functionalization to fine-tune its properties for specific applications. Transition metal-catalyzed C-H activation and functionalization have emerged as powerful tools for modifying the carbazole skeleton. chim.it This allows for the introduction of a wide variety of functional groups, including aryl, alkyl, and heteroatomic moieties, at specific sites.
For instance, C-H borylation and silylation are effective methods for introducing reactive handles that can be used in subsequent cross-coupling reactions to build more complex molecular architectures. chim.it The synthesis of various carbazole derivatives through methods like the Suzuki-Miyaura coupling reaction has been widely reported for creating materials with tailored electronic and photophysical properties. epstem.net
In the context of 3,11-Dibromo-7H-dibenzo[c,g]carbazole, the bromine atoms themselves can serve as reactive sites for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of derivatives with precisely controlled properties.
N-Substitution Effects on Electro-Optical Properties
The introduction of various substituent groups at the nitrogen atom (N-substitution) of the carbazole core is a common strategy to fine-tune the electro-optical properties of the resulting materials. These modifications can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap, and the photophysical characteristics such as absorption and emission wavelengths.
For a comprehensive analysis, which is not possible at this time due to a lack of data, researchers would typically synthesize a series of analogues with different N-substituents (e.g., alkyl, aryl, or electron-donating/withdrawing groups) and characterize their properties. A data table, such as the hypothetical one below, would be populated with experimental values to establish clear structure-property relationships.
| Compound | N-Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Emission Max (nm) |
| Hypothetical Data | |||||
| Compound A | Phenyl | -5.6 | -2.4 | 3.2 | 420 |
| Compound B | 4-Methoxyphenyl | -5.4 | -2.3 | 3.1 | 435 |
| Compound C | 4-Nitrophenyl | -5.8 | -2.6 | 3.2 | 415 |
Peripheral Functionalization for Solubility, Morphology, and Device Performance
For instance, the introduction of bulky or long alkyl chains can enhance solubility and promote the formation of amorphous films, which are often desirable for uniform device fabrication. A systematic study would involve synthesizing a range of peripherally functionalized derivatives and evaluating their properties, as outlined in the hypothetical data table below.
| Compound | Peripheral Group | Solubility (in Toluene) | Film Morphology | Device Efficiency (cd/A) |
| Hypothetical Data | ||||
| Derivative X | H | Low | Crystalline | 2.5 |
| Derivative Y | n-Octyl | High | Amorphous | 4.8 |
| Derivative Z | Triphenylamine | Moderate | Amorphous | 6.2 |
Applications of 3,11 Dibromo 7h Dibenzo C,g Carbazole in Advanced Functional Materials
Organic Light-Emitting Diodes (OLEDs)
Derivatives of the dibenzo[c,g]carbazole scaffold are widely utilized in OLEDs due to their excellent charge carrier transport characteristics, high triplet energies, and good film-forming capabilities. nih.gov These properties are essential for achieving high efficiency and long operational lifetimes in OLED devices.
As Host Materials for Phosphorescent Emitters
In phosphorescent OLEDs (PhOLEDs), a host material is used to disperse a phosphorescent guest emitter, preventing concentration quenching and facilitating efficient energy transfer. mdpi.comresearchgate.net Carbazole (B46965) derivatives are excellent candidates for host materials due to their high triplet energy levels, which are necessary to confine the triplet excitons on the guest emitter, and their good charge transport properties. mdpi.comrsc.org
The rigid, extended π-conjugated system of the dibenzo[c,g]carbazole core contributes to a high triplet energy, making its derivatives suitable hosts for a wide range of phosphorescent emitters, including blue, green, and red phosphors. mdpi.com By functionalizing the 3,11-dibromo positions, molecules can be designed to have balanced hole and electron transport, which is crucial for confining the recombination zone within the emissive layer and maximizing efficiency. rsc.org For example, introducing electron-transporting moieties can balance the inherent hole-transporting nature of the carbazole unit. Theoretical studies on related carbazole-fluorene macrocycles have shown that strategic substitution can fine-tune frontier orbital energy levels and charge-injection barriers, leading to more effective host materials for blue PhOLEDs. rsc.org Similarly, planarized indolo[3,2,1-jk]carbazole (B1256015) derivatives, which share a rigid carbocyclic framework, have been successfully employed as host materials in PhOLEDs, demonstrating low efficiency roll-off. nih.gov
The key advantages of using 3,11-Dibromo-7H-dibenzo[c,g]carbazole derivatives as host materials include:
High Triplet Energy (ET): The rigid aromatic structure ensures a high ET, enabling efficient energy transfer to blue, green, and red phosphorescent emitters without back-transfer. mdpi.com
Bipolar Transport Capability: Functionalization at the bromine positions allows for the creation of host materials with balanced electron and hole mobilities, leading to a wider recombination zone and reduced efficiency roll-off at high brightness. nih.gov
High Thermal and Morphological Stability: The high glass transition temperatures (Tg) of these materials ensure the formation of stable and uniform amorphous films, which is critical for device longevity. mdpi.com
As Emissive Materials for Deep-Blue or Tunable Emission
Achieving efficient and color-pure deep-blue emission remains a significant challenge in OLED technology. nih.govnih.gov Derivatives of this compound are promising candidates for deep-blue emitters due to the wide bandgap of the dibenzo[c,g]carbazole chromophore. rsc.org The bromine atoms serve as handles to introduce various aromatic substituents, allowing for the tuning of the emission wavelength and quantum efficiency.
For instance, a novel sky-blue fluorescent emitter developed from a dibenzo[c,g]indolo[3,2,1-jk]carbazole chromophore, a structurally related compound, yielded a device with a maximum external quantum efficiency (EQE) of 6.2% and a high luminance of over 80,000 cd/m². rsc.org This demonstrates the potential of this rigid carbazole core as a fundamental building block for blue emitters. By carefully selecting donor and acceptor groups to attach at the 3 and 11 positions, the intramolecular charge transfer (ICT) character can be controlled to achieve deep-blue emission with high color purity, as indicated by the Commission Internationale de l'Eclairage (CIE) coordinates. nih.gov Research into emitters based on a twisting carbazole-benzofuro[2,3-b]pyrazine structure has produced devices with excellent color purity (CIEy ≤ 0.05) and an EQE as high as 4.34%. nih.gov
The design strategy often involves creating a donor-acceptor (D-A) structure where the dibenzo[c,g]carbazole unit can act as the donor. The emission color can be precisely tuned by varying the strength of the acceptor moiety. This approach has led to the development of deep-blue emitters with CIE coordinates approaching the standard set by the National Television Standards Committee (NTSC). nih.gov
Strategies for Enhancing External Quantum Efficiency and Device Lifetime
The external quantum efficiency (EQE) and operational stability are critical performance metrics for OLEDs. mdpi.com For devices utilizing emitters derived from this compound, several strategies can be employed to boost these parameters.
Optimizing Molecular Orientation: The orientation of the emitter's transition dipole moment relative to the substrate significantly impacts the light out-coupling efficiency. Molecules designed to have a predominantly horizontal dipole orientation can achieve a higher EQE. nih.gov The planar structure of the dibenzo[c,g]carbazole core can be leveraged to promote such an orientation. By attaching bulky side groups at the N-position (7H), intermolecular interactions can be controlled to favor a horizontal alignment in the thin film state. This has led to sky-blue OLEDs with record-high EQE values of up to 38.6%. nih.gov
Balancing Charge Carrier Mobility: An imbalance in hole and electron mobility within the emissive layer can lead to a narrow recombination zone and significant efficiency roll-off at high current densities. rsc.org By chemically modifying the this compound scaffold with moieties that possess excellent electron-transporting ability, the charge carrier mobility can be balanced. This strategy has been shown to significantly alleviate efficiency roll-off in deep-blue OLEDs without sacrificing efficiency or color purity. rsc.org
Enhancing Thermal Stability: The operational lifetime of an OLED is closely linked to the thermal and morphological stability of the organic materials used. rsc.org The inherent rigidity of the dibenzo[c,g]carbazole framework provides a high glass transition temperature (Tg), which prevents morphological changes in the film during device operation and contributes to a longer lifetime. rsc.org
Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
The favorable electronic properties and structural versatility of carbazole-based compounds also make them highly suitable for photovoltaic applications. nih.gov Derivatives of this compound are particularly promising as hole transporting materials in perovskite solar cells and as sensitizers in dye-sensitized solar cells.
Hole Transporting Materials (HTMs) in Perovskite Solar Cells
In perovskite solar cells (PSCs), the hole transporting material (HTM) plays a crucial role in extracting holes from the perovskite layer and transporting them to the anode, while also blocking electrons. researchgate.net Carbazole-based molecules are known to be effective HTMs due to their high hole mobility and suitable energy level alignment with the valence band of perovskite materials. nih.govnih.gov
Derivatives of this compound can be designed as efficient HTMs. The extended π-conjugation of the core facilitates intermolecular charge hopping, leading to high hole mobility. rsc.org By attaching electron-donating groups, such as dimethoxydiphenylamine, at the 3 and 11 positions, the Highest Occupied Molecular Orbital (HOMO) energy level can be precisely tuned to match that of the perovskite, ensuring efficient hole extraction. nih.gov Several carbazole-based HTMs have been successfully applied in PSCs, achieving power conversion efficiencies (PCEs) comparable to or even exceeding the standard HTM, Spiro-OMeTAD. nih.govresearchgate.net For example, a PSC using a novel carbazole-based HTM, V1209, achieved a promising PCE of nearly 18%. nih.gov
Below is a table summarizing the performance of perovskite solar cells using various carbazole-based hole transporting materials.
Data sourced from related carbazole-based HTMs to illustrate typical performance. nih.gov
Sensitizers and Donor-Acceptor Systems
In dye-sensitized solar cells (DSSCs), the sensitizer (B1316253) dye is responsible for absorbing light and injecting electrons into the semiconductor's conduction band (typically TiO₂). mdpi.com Metal-free organic dyes based on a donor-π-acceptor (D-π-A) architecture are of great interest. nih.gov The this compound framework is an excellent platform for constructing such D-π-A sensitizers.
Performance of DSSCs with push-pull carbazole-based sensitizers. researchgate.net
Organic Field-Effect Transistors (OFETs) and Charge Transport Layers
The rigid and planar structure of the dibenzo[c,g]carbazole core is advantageous for forming well-ordered thin films, a critical factor for efficient charge transport in organic field-effect transistors (OFETs). The extended π-conjugation in this molecule is expected to facilitate the delocalization of charge carriers, leading to higher mobility. Carbazole derivatives are well-regarded for their hole-transporting capabilities, making them suitable for use as the active semiconductor layer in p-type OFETs.
The introduction of bromine atoms at the 3 and 11 positions of the dibenzo[c,g]carbazole scaffold can significantly influence its electronic properties and intermolecular interactions. The electron-withdrawing nature of bromine can lower the highest occupied molecular orbital (HOMO) energy level of the compound. This can improve the material's stability against oxidation and facilitate better energy level alignment with the work function of common source-drain electrodes like gold, thereby reducing the charge injection barrier.
In the context of charge transport layers, particularly hole transport layers (HTLs) in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), this compound could offer several benefits. A well-matched HOMO level is crucial for efficient hole injection from the anode and transport to the emissive or active layer. The high thermal stability often associated with carbazole derivatives is another key advantage for ensuring the longevity and operational stability of such devices. Research on various carbazole-based molecules has demonstrated their effectiveness in enhancing the performance of PSCs by facilitating efficient hole extraction and transport.
Below is a data table comparing the properties of related carbazole derivatives used in OFETs and charge transport layers, providing a basis for the expected performance of this compound.
| Compound Family | Application | Key Performance Metric | Reference |
| Indolo[3,2-b]carbazole Derivatives | OFETs | Hole mobility up to 0.22 cm²/Vs | ncats.io |
| Carbazole-based Twin Molecules | Perovskite Solar Cells (HTL) | Hole drift mobility of ~10⁻⁵ cm²/Vs | acs.org |
| Triarylamine-based Carbazole Derivatives | Perovskite Solar Cells (HTL) | Enhanced device stability at elevated temperatures | researchgate.net |
Other Potential Applications in Optoelectronics and Sensing
The inherent fluorescence of the dibenzo[c,g]carbazole core opens up possibilities for its use in other optoelectronic and sensing applications. The electron-rich nature of the carbazole nitrogen atom makes it a potential binding site for analytes, which could lead to changes in the compound's photophysical properties, forming the basis for chemosensors.
Chemosensors: The fluorescence of this compound could be quenched or enhanced upon interaction with specific ions or molecules. For instance, the coordination of metal ions to the carbazole nitrogen or through interactions with the bromine atoms could lead to a detectable change in the fluorescence spectrum. A study on a carbazole-containing diarylethene demonstrated selective fluorescence quenching upon the addition of Sn²⁺ and Cu²⁺ ions, highlighting the potential of carbazole derivatives in cation sensing. rsc.org The bromine substituents in this compound could further influence the selectivity and sensitivity of such sensors through halogen bonding or by modifying the electronic landscape of the molecule.
Molecular Wires: The extended and rigid π-conjugated structure of dibenzo[c,g]carbazole makes it a candidate for use as a molecular wire. Molecular wires are single molecules or a linear chain of molecules that can conduct electrical current. The ability to transport charge over a defined length is a fundamental requirement for the development of nanoscale electronic devices. The dibenzo[c,g]carbazole unit could serve as a conducting segment in a larger molecular assembly. The bromine atoms could act as anchor points for connecting to other molecular components or to surfaces, allowing for the construction of more complex molecular electronic systems.
The following table summarizes the potential of carbazole derivatives in these applications based on existing research.
| Application | Principle of Operation | Relevant Properties of Carbazole Derivatives |
| Chemosensors | Change in fluorescence upon analyte binding | Inherent fluorescence, potential binding sites (N-atom) |
| Molecular Wires | Charge transport through the π-conjugated system | Extended conjugation, structural rigidity |
Supramolecular Assembly and Thin Film Morphology of 3,11 Dibromo 7h Dibenzo C,g Carbazole
Self-Assembly Mechanisms and Driving Forces
The spontaneous organization of 3,11-Dibromo-7H-dibenzo[c,g]carbazole molecules into ordered supramolecular structures is governed by a combination of non-covalent interactions. These forces, though individually weak, collectively determine the assembly and packing of the molecules in the solid state.
π-π Stacking and Halogen Bonding Interactions in Brominated Systems
The assembly of this compound is significantly influenced by two primary non-covalent interactions: π-π stacking and halogen bonding. The extensive π-conjugated system of the dibenzocarbazole (B1207471) core promotes π-π stacking, where the planar aromatic rings of adjacent molecules arrange in a face-to-face or slipped-stack fashion. This type of interaction is crucial for charge transport in organic semiconductor applications.
The presence of bromine atoms introduces the potential for halogen bonding, a directional interaction between the electrophilic region on the bromine atom (the σ-hole) and a nucleophilic site on an adjacent molecule. In the case of this compound, these interactions can occur between a bromine atom on one molecule and the nitrogen atom or the π-electron cloud of a neighboring molecule. Studies on bromobenzene (B47551) clusters have identified π-stacked, T-shaped, and halogen-bonded structures, indicating that such interactions are significant in brominated aromatic compounds. marquette.edu The interplay between π-π stacking and halogen bonding can lead to the formation of unique and well-defined supramolecular architectures.
Influence of Molecular Structure on Aggregation Behavior
The specific molecular structure of this compound plays a critical role in its aggregation behavior. The large, planar dibenzo[c,g]carbazole core provides a substantial surface area for π-π interactions, which are a primary driving force for aggregation. The introduction of bulky bromine atoms at the 3 and 11 positions can modulate these interactions.
The position of the bromine substituents can influence the geometry of the π-π stacking. Depending on steric hindrance, the molecules might adopt a slipped-stack arrangement to minimize repulsion between the electron clouds of the bromine atoms. This slipped arrangement can still allow for effective electronic coupling between adjacent molecules, which is essential for charge transport. Furthermore, the ability of the bromine atoms to participate in halogen bonding adds another layer of control over the aggregation, potentially leading to more ordered and stable assemblies.
Control of Solid-State Packing and Crystallinity
The control over the solid-state packing and crystallinity of carbazole-based materials is paramount for optimizing their performance in electronic devices. For this compound, achieving a high degree of molecular order is desirable for efficient charge transport. The use of flexible side chains is a common strategy to control molecular packing and order in the solid state. researchgate.net While this compound itself does not possess long alkyl chains, its derivatives could be functionalized to fine-tune the intermolecular interactions and solid-state arrangement.
The planarity and rigidity of the dibenzocarbazole core are advantageous for forming well-ordered crystalline domains. The bromine atoms, through their ability to form directional halogen bonds, can further enhance the propensity for crystallization and control the orientation of the molecules within the crystal lattice. The balance between π-π stacking and halogen bonding will ultimately dictate the final packing motif. The ability to form slipped π-stacking aggregations in the solid state has been observed in other carbazole (B46965) derivatives and is known to affect their fluorescence properties. researchgate.net
Film Formation and Morphological Characterization in Device Applications
The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is critically dependent on the morphology of the active thin film. mdpi.com For materials like this compound, the formation of uniform, crystalline thin films with a high degree of molecular ordering is a key objective.
Various deposition techniques, including vacuum evaporation and solution-based methods like spin-coating and inkjet printing, can be employed to fabricate thin films of carbazole derivatives. The choice of deposition method and processing parameters, such as substrate temperature and solvent, can significantly influence the resulting film morphology. ub.edunih.gov For instance, the use of different solvents or solvent mixtures can alter the crystallinity and surface roughness of the thin films. nih.gov
The morphological characterization of these films is typically carried out using techniques such as atomic force microscopy (AFM) and X-ray diffraction (XRD). AFM provides information about the surface topography, grain size, and interconnectivity of the crystalline domains. ub.edu XRD analysis reveals the degree of crystallinity and the molecular packing within the film. researchgate.net A high degree of crystallinity and well-interconnected grains are generally associated with improved charge transport and device performance. In some carbazole-based copolymers, an amorphous morphology has also been shown to yield high performance, suggesting that the nature of the charge carrier localization is a critical factor. rsc.org
Below is a table summarizing the key intermolecular interactions and their potential impact on the properties of this compound.
| Interaction Type | Key Features | Potential Impact on Supramolecular Assembly |
| π-π Stacking | Occurs between the planar aromatic dibenzocarbazole cores. Can be face-to-face or slipped. | Primary driving force for aggregation. Influences electronic coupling and charge transport. |
| Halogen Bonding | Directional interaction involving the bromine atoms (σ-hole) and a nucleophilic site. | Provides directional control over molecular packing, potentially leading to enhanced crystallinity and stability. |
| Van der Waals Forces | Non-specific attractive or repulsive forces between molecules. | Contribute to the overall cohesion of the solid-state structure. |
Future Research Directions and Perspectives for 3,11 Dibromo 7h Dibenzo C,g Carbazole
Development of Novel Synthetic Pathways for Scalability and Sustainability
The widespread application of 3,11-Dibromo-7H-dibenzo[c,g]carbazole in commercial applications hinges on the development of synthetic routes that are not only high-yielding but also scalable and environmentally sustainable. Current synthetic methods for dibenzo[c,g]carbazole and its derivatives often rely on multi-step procedures that may involve harsh reaction conditions, expensive catalysts, and the generation of significant chemical waste. nih.gov Future research in this area should focus on several key aspects to address these limitations.
One promising avenue is the exploration of C-H activation strategies. chim.it Direct C-H functionalization of the dibenzo[c,g]carbazole core could provide a more atom-economical and efficient route to the desired 3,11-dibromo derivative, minimizing the need for pre-functionalized starting materials. Additionally, the development of green catalytic systems, such as those based on earth-abundant metals or even metal-free conditions, would significantly enhance the sustainability of the synthesis. nih.gov
Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the use of safer and more environmentally benign solvents, the reduction of energy consumption through microwave-assisted or flow-chemistry processes, and the design of synthetic pathways that minimize the number of steps and purification requirements. A comparative overview of potential synthetic strategies is presented in Table 1.
| Microwave/Flow Chemistry | Faster reaction times, better control | Specialized equipment, scalability |
Exploration of Advanced Functionalization Strategies for Enhanced Performance
The bromine atoms at the 3 and 11 positions of the 7H-dibenzo[c,g]carbazole core are key functional handles that allow for the introduction of a wide variety of substituents through well-established cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. mdpi.comnih.govnih.gov These reactions enable the precise tuning of the electronic and photophysical properties of the resulting materials. Future research should systematically explore the impact of different functional groups on the performance of 3,11-disubstituted-7H-dibenzo[c,g]carbazole derivatives in organic electronic devices.
For applications in organic light-emitting diodes (OLEDs), particularly in the development of thermally activated delayed fluorescence (TADF) emitters, the introduction of electron-donating and electron-accepting moieties is crucial. beilstein-journals.orgfrontiersin.org By carefully designing the donor-acceptor architecture, it is possible to achieve a small singlet-triplet energy splitting, which is a prerequisite for efficient TADF. The dibenzo[c,g]carbazole core can serve as a robust electron-donating unit, and various electron-accepting groups can be attached at the 3 and 11 positions.
In the context of organic photovoltaics (OPVs) and perovskite solar cells, functionalization can be aimed at optimizing the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to ensure efficient charge transfer at the donor-acceptor interface. rsc.orgrsc.org Furthermore, the introduction of bulky side groups can be used to control the molecular packing in the solid state, which is critical for achieving high charge carrier mobility.
Deeper Understanding of Intermolecular Interactions and Solid-State Physics
The performance of organic electronic devices is not solely determined by the properties of individual molecules but is also heavily influenced by their organization and interactions in the solid state. A deeper understanding of the intermolecular interactions and solid-state physics of this compound and its derivatives is therefore essential for optimizing device performance.
Future research should employ a combination of experimental techniques, such as X-ray diffraction and atomic force microscopy, and computational modeling to investigate the crystal structure and thin-film morphology of these materials. nih.govub.edu The rigid and planar nature of the dibenzo[c,g]carbazole core can promote strong π-π stacking interactions, which can be beneficial for charge transport. However, excessive aggregation can also lead to detrimental effects such as fluorescence quenching.
The study of charge transport in thin films of these materials is another critical research direction. nih.govresearchgate.net By fabricating and characterizing field-effect transistors, it is possible to determine key parameters such as charge carrier mobility and to correlate these with the molecular structure and solid-state packing. This fundamental understanding will guide the rational design of new materials with improved charge transport properties.
Integration into Emerging Organic Electronic Architectures and Devices
The unique electronic and photophysical properties of functionalized this compound derivatives make them promising candidates for a range of emerging organic electronic architectures and devices. While their potential in OLEDs and solar cells is evident, future research should also explore their integration into other advanced applications.
One such area is in the development of high-performance organic field-effect transistors (OFETs). The high charge carrier mobility that can potentially be achieved with well-ordered dibenzo[c,g]carbazole derivatives makes them suitable for use as the active channel material in OFETs. Furthermore, their chemical stability could lead to devices with improved operational lifetimes.
Another exciting prospect is their use in organic sensors. The electronic properties of the dibenzo[c,g]carbazole core can be sensitive to the presence of certain analytes, and by functionalizing the molecule with specific recognition units, it may be possible to create highly selective and sensitive chemical sensors. The potential applications of 3,11-disubstituted-7H-dibenzo[c,g]carbazole derivatives in various devices are summarized in Table 2.
Table 2: Potential Applications of Functionalized this compound Derivatives
| Device | Role of the Dibenzo[c,g]carbazole Derivative | Desired Properties |
|---|---|---|
| OLEDs | Host material, TADF emitter | High triplet energy, small singlet-triplet splitting, good film morphology |
| OPVs/Perovskite Solar Cells | Hole-transporting material, donor material | Appropriate energy levels, high hole mobility, good solubility |
| OFETs | Active channel material | High charge carrier mobility, good environmental stability |
| Organic Sensors | Sensing layer | High sensitivity and selectivity to specific analytes |
Multicomponent Systems and Hybrid Organic-Inorganic Materials
The versatility of this compound as a building block extends to its incorporation into more complex multicomponent systems and hybrid organic-inorganic materials. These advanced materials can exhibit synergistic properties that are not achievable with single-component systems.
One area of exploration is the synthesis of dendrimers and polymers based on the dibenzo[c,g]carbazole core. nih.govnih.gov Dendrimers with a dibenzo[c,g]carbazole core and functionalized peripheral groups could find applications in light-harvesting systems or as host materials in OLEDs. Polymers incorporating the dibenzo[c,g]carbazole unit in the main chain or as a pendant group could offer the processability advantages of polymers while retaining the excellent electronic properties of the carbazole (B46965) core.
Furthermore, the integration of dibenzo[c,g]carbazole derivatives with inorganic nanomaterials to create hybrid organic-inorganic materials is a promising research direction. nih.govrsc.orgrsc.org For example, functionalized dibenzo[c,g]carbazoles could be used to surface-modify quantum dots, leading to improved charge injection and extraction in quantum dot light-emitting diodes (QLEDs). Similarly, their incorporation into hybrid perovskite materials could enhance the stability and efficiency of perovskite solar cells.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 3,11-Dibromo-7H-dibenzo[c,g]carbazole, and how can purity be optimized?
- Methodology : Bromination of the parent compound (7H-dibenzo[c,g]carbazole) using reagents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) at controlled temperatures (0°C to room temperature) is a common approach for introducing bromine atoms at specific positions. For example, bromination of carbazole derivatives typically involves stoichiometric control of NBS to achieve regioselectivity . Post-synthesis, purification via recrystallization (water-ethanol mixtures) or column chromatography ensures ≥98% purity. Characterization via melting point analysis, NMR, and high-resolution mass spectrometry (HRMS) is critical .
Q. How is the carcinogenicity of this compound evaluated in experimental models?
- Methodology : In vivo studies using Syrian hamsters or mice involve administering the compound via intratracheal instillation or dermal application. Endpoints include tumor incidence, histopathology (e.g., squamous metaplasia), and DNA adduct formation. The parent compound, 7H-dibenzo[c,g]carbazole, is classified as Group 2B (possibly carcinogenic to humans) by IARC, based on liver and lung tumorigenicity in rodents .
Q. What analytical techniques are used to characterize this compound and its metabolites?
- Methodology : High-performance liquid chromatography (HPLC) coupled with UV-Vis or fluorescence detection identifies metabolites. For structural elucidation, nuclear magnetic resonance (¹H NMR) and HRMS are standard. Acetylation of hydroxylated metabolites stabilizes them for quantification without radiolabeling, enabling precise external standard calibration .
Advanced Research Questions
Q. How do cytochrome P450 (CYP) enzymes influence the metabolic activation of this compound?
- Methodology : Liver microsomes from 3-methylcholanthrene-induced rats or recombinant CYP1A1/1A2 systems are used to study metabolic pathways. Key metabolites like 3-hydroxy- and 5-hydroxy-derivatives are identified as proximate genotoxicants. Competitive inhibition assays with α-naphthoflavone (a CYP1A inhibitor) confirm enzyme specificity. Fluorescence spectroscopy and ³²P-postlabeling detect DNA adducts, showing preferential binding to polyguanylic acid (poly[G]) .
Q. What experimental designs resolve tissue-specific discrepancies in carcinogenicity data?
- Contradiction : The parent compound induces liver tumors but not sarcomas, while N-methyldibenzo[c,g]carbazole shows sarcomagenicity.
- Methodology : Use organ-specific cell lines (e.g., rat liver epithelial cells vs. dermal fibroblasts) to compare metabolic activation. In vitro mutagenicity assays (Ames test with S. typhimurium TA100) under liver S9 activation reveal tissue-specific CYP450 activity. DNA adduct profiling via HPLC-fluorescence further distinguishes metabolic pathways .
Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?
- Methodology : A 2³ factorial design evaluates variables like temperature, time, and reagent concentration. For example, bromination efficiency is tested at low (0°C) vs. high (room temperature) conditions. Statistical software (e.g., STATISTICA) analyzes normalized effects, identifying optimal yields while minimizing byproducts .
Q. What advanced techniques quantify DNA adducts formed by this compound in vivo?
- Methodology : ³²P-postlabeling with thin-layer chromatography (TLC) or liquid scintillation counting detects adducts at sensitivities of 1 adduct per 10⁸ nucleotides. Fluorescence spectral shifts (5–10 nm bathochromic shifts) confirm covalent binding to DNA, while synthetic standards (e.g., 3-hydroxy-DBC) validate adduct identity .
Data Contradiction Analysis
Q. Why does this compound show varying genotoxicity in liver vs. skin models?
- Resolution : Liver-specific CYP1A1/1A2 hydroxylates the compound to 3-hydroxy-DBC, a potent genotoxicant, while skin lacks sufficient CYP activity. Competitive inhibition with α-naphthoflavone reduces adduct formation in liver microsomes but not skin, confirming enzyme dependency. Tissue-specific S9 fractions in Ames tests further validate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
